4-(4,6-Diphenylpyridin-2-yl)phenol
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Overview
Description
4-(4,6-Diphenylpyridin-2-yl)phenol is an organic compound that belongs to the class of phenols and pyridines. This compound is characterized by the presence of a phenol group attached to a pyridine ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-diphenylpyridin-2-yl)phenol typically involves the reaction of 4,6-diphenyl-2-pyridylboronic acid with phenol under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Diphenylpyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols and pyridines.
Scientific Research Applications
4-(4,6-Diphenylpyridin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential antiproliferative activity against cancer cell lines.
Medicine: Investigated for its role in inducing apoptosis in cancer cells.
Industry: Potential applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4,6-diphenylpyridin-2-yl)phenol involves its interaction with various molecular targets. In biological systems, it has been shown to induce apoptosis by activating caspase enzymes and cleaving poly(ADP-ribose) polymerase (PARP). This leads to the fragmentation of microtubule-associated proteins and the reduction of proliferating cell nuclear antigen (PCNA) levels .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol
- 4,6-Diphenylpyrimidin-2-amine derivatives
Uniqueness
4-(4,6-Diphenylpyridin-2-yl)phenol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of antiproliferative and apoptotic activities, making it a valuable compound for further research .
Properties
Molecular Formula |
C23H17NO |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(4,6-diphenylpyridin-2-yl)phenol |
InChI |
InChI=1S/C23H17NO/c25-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(24-23)18-9-5-2-6-10-18/h1-16,25H |
InChI Key |
LARDQALKCMOPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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